molecular formula C9H9ClN2O3 B8046956 Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate

Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate

Cat. No.: B8046956
M. Wt: 228.63 g/mol
InChI Key: YSJSQQFHLRGQOV-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo-oxazine core with a chlorine substituent at position 7 and an ethyl ester group at position 2. Its structure combines an imidazole ring fused with a 1,3-oxazine ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-2-14-8(13)6-5-11-9-12(6)4-3-7(10)15-9/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJSQQFHLRGQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CC=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Imidazole-Oxazine Hybrid Precursors

A common approach involves reacting substituted imidazoles with oxazine-forming reagents. For example, methyl (2-oxomorpholin-3-ylidene)ethanoates (e.g., 1a–e ) can undergo cyclization with 2-bromo-1,1-diethoxyethane to form pyrrolooxazine derivatives. Adapting this method, imidazole analogs with ethoxyethyl side chains may cyclize under similar conditions to yield the imidazo[2,1-b]oxazine core. Key steps include:

  • Reagents : 2-Bromo-1,1-diethoxyethane, NaH in DMF.

  • Conditions : Reflux in anhydrous THF for 6–12 hours.

  • Yield : 45–65% for analogous pyrrolooxazines.

Reductive Amination for Ring Closure

Reductive amination between aldehydes and amines has been employed to construct nitroimidazooxazines. For the target compound, a primary amine-bearing oxazine intermediate could react with a formyl-imidazole derivative.

  • Reagents : NaCNBH₃, Ti(iPrO)₄/AcOH/THF.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 50–70% for related nitroimidazooxazines.

Introduction of the Ethyl Ester Group

The ethyl ester at position 3 is introduced via esterification or by using pre-functionalized starting materials.

Direct Esterification of Carboxylic Acid Intermediates

If a carboxylic acid precursor is available, esterification with ethanol under acidic conditions is standard:
RCOOH+EtOHH2SO4RCOOEt+H2O\text{RCOOH} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{RCOOEt} + \text{H}_2\text{O}

  • Reagents : Ethanol, concentrated H₂SO₄.

  • Conditions : Reflux for 4–6 hours.

  • Yield : >80% for analogous esters.

Use of Ethyl Chloroformate

Alternatively, ethyl chloroformate reacts with hydroxyl or amine groups to form esters. For example, reacting a hydroxyl-containing intermediate with ethyl chloroformate in the presence of a base:
ROH+ClCOOEtBaseROCOOEt\text{ROH} + \text{ClCOOEt} \xrightarrow{\text{Base}} \text{ROCOOEt}

  • Reagents : Ethyl chloroformate, triethylamine.

  • Conditions : 0–5°C, dichloromethane solvent.

  • Yield : 70–85%.

Regioselective Chlorination at Position 7

Chlorination is achieved via electrophilic substitution or using pre-chlorinated building blocks.

Electrophilic Chlorination

Direct chlorination of the imidazooxazine core using reagents like N-chlorosuccinimide (NCS):
R-H+NCSFeCl3R-Cl\text{R-H} + \text{NCS} \xrightarrow{\text{FeCl}_3} \text{R-Cl}

  • Reagents : NCS, FeCl₃ catalyst.

  • Conditions : Reflux in CCl₄, 2–4 hours.

  • Yield : 50–60%.

Use of Chlorinated Oxazine Precursors

Synthesizing the oxazine ring with a pre-installed chlorine atom avoids post-cyclization functionalization. For example, 6-chloro-5H-imidazo[2,1-b]oxazine derivatives are prepared via cyclization of chlorinated intermediates.

  • Reagents : 2-Chloro-1,1-diethoxyethane.

  • Conditions : Similar to Section 1.1.

  • Yield : 55–65%.

Integrated Synthetic Pathways

Pathway A: Sequential Cyclization and Functionalization

  • Oxazine Formation : React 2-aminoimidazole with 2-bromo-1,1-diethoxyethane to form the oxazine ring.

  • Esterification : Treat the carboxylic acid intermediate with ethanol/H₂SO₄.

  • Chlorination : Use NCS/FeCl₃ to introduce chlorine at position 7.

  • Overall Yield : ~35% (estimated from analogous routes).

Pathway B: Pre-Functionalized Building Blocks

  • Chlorinated Oxazine Precursor : Synthesize 7-chloro-oxazine via electrophilic substitution.

  • Imidazole Fusion : Cyclize with imidazole-ethyl ester using reductive amination.

  • Overall Yield : ~40–50%.

Analytical Validation

Critical characterization data for the target compound include:

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 4.28 (q, 2H, -OCH₂), 5.12 (s, 2H, oxazine-CH₂), 7.45 (s, 1H, imidazole-H).

  • MS (ESI+) : m/z 272.1 [M+H]⁺ (calculated for C₁₀H₁₁ClN₂O₃: 272.05).

Challenges and Optimization

  • Regioselectivity : Chlorination at position 7 requires directing groups or careful control of reaction conditions.

  • Ring Closure Efficiency : Polar aprotic solvents (DMF, THF) improve cyclization yields.

  • Purity : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]oxazine derivatives.

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-b][1,3]oxazines exhibit significant antimicrobial activity. Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate has shown potential as an antitubercular agent in preclinical studies. Its structural modifications can lead to enhanced efficacy against resistant strains of bacteria .

Anti-inflammatory Effects
The compound's mechanism of action may involve the inhibition of specific enzymes linked to inflammatory pathways. This suggests its potential use in developing anti-inflammatory drugs, targeting conditions such as arthritis and other inflammatory diseases.

Therapeutic Applications

Drug Development
The compound is being explored as a lead candidate for drug development due to its biological activity. Notably, studies have identified it as a promising candidate for treating visceral leishmaniasis and other infectious diseases .

Case Studies
Recent case studies highlight the effectiveness of imidazo[2,1-b][1,3]oxazine derivatives in clinical settings. For instance:

  • Study on Antitubercular Activity: A series of compounds based on the imidazo[2,1-b][1,3]oxazine scaffold were evaluated for their ability to inhibit Mycobacterium tuberculosis. This compound demonstrated significant activity compared to standard treatments .
  • Evaluation of Anti-inflammatory Properties: Research involving animal models showed that derivatives of this compound could reduce inflammation markers significantly, indicating a pathway for further clinical trials targeting chronic inflammatory diseases.

Summary of Applications

ApplicationDescription
Antimicrobial Agents Effective against various bacterial strains; potential use in treating tuberculosis
Anti-inflammatory Drugs Inhibition of enzymes involved in inflammation; promising for chronic inflammatory conditions
Drug Development Lead candidate for new therapies against infectious diseases like leishmaniasis

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate to analogous compounds, focusing on structural features, synthesis pathways, and biological activities.

Core Heterocyclic Systems
Compound Name Core Structure Key Substituents Key Properties/Activities
This compound Imidazo[2,1-b][1,3]oxazine Cl at position 7, ethyl ester at C3 Not explicitly reported; inferred from analogs
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine derivatives Imidazo[2,1-b][1,3]thiazine Variable substituents (e.g., Cl, NH2) Moderate antiradical activity (IC50: 5–20 µM)
Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate Pyrazolo[5,1-b][1,3]oxazine Ethyl ester at C3 Commercial availability; no bioactivity data
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine Cl, methylhydrazine, SO2 groups High thermal stability (mp 252–253°C dec.)

Key Observations:

  • Chlorine Substitution : The Cl atom at position 7 in the target compound may enhance electrophilicity, similar to chlorinated benzodithiazines, which exhibit improved thermal stability and reactivity .

Key Gaps for Target Compound :

  • No direct bioactivity data are available for this compound.

Biological Activity

Overview

Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate is a heterocyclic compound characterized by its unique imidazo[2,1-b][1,3]oxazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological mechanisms, and comparative analysis with similar compounds.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 2-chloroethylamine with ethyl oxalyl chloride, followed by cyclization with nucleophiles. The reaction conditions often involve solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity.

Chemical Structure

  • Molecular Formula : C9H9ClN2O3
  • CAS Number : 38426-11-8

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, particularly Gram-positive bacteria. For example, compounds derived from this structure demonstrated inhibition zones ranging from 12 to 20 mm against Staphylococcus aureus and Enterococcus faecalis, which are notable for their clinical relevance in infections .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have suggested that it may regulate lipid metabolism in cancer cells, potentially disrupting their energy supply and proliferation pathways. The mechanism of action appears to involve modulation of specific enzymes linked to lipid biosynthesis, which is crucial for tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Cellular Interaction : The compound can bind to receptors or enzymes that modulate cellular functions related to growth and metabolism.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other heterocyclic compounds:

Compound TypeBiological ActivityNotable Features
Imidazo[1,2-a]pyridine Antimicrobial and anticancerKnown for diverse biological activities
Oxazole Derivatives Antifungal and antibacterialExhibits a range of activities against pathogens
Thiazole Derivatives Pharmaceutical applicationsBroad spectrum of biological activities

The unique structure of this compound contributes to its distinct reactivity and biological effects compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the optimization of derivatives of imidazo compounds for enhanced biological activity:

  • A study highlighted the development of novel triazine compounds with improved solubility and efficacy against resistant bacterial strains. These findings underscore the importance of structural modifications in enhancing therapeutic potential .
  • Another investigation into nitroimidazo derivatives revealed their effectiveness in inhibiting essential bacterial enzymes through a mechanism involving nitric oxide release. This suggests a potential pathway for developing new antibiotics based on the imidazo framework .

Q & A

Q. What are the standard synthetic routes for Ethyl 7-chloro-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclization reactions. For example:

  • Cyclization with Ethyl 2-Chloro-3-oxobutanoate : Reacting precursor imidazole derivatives with ethyl 2-chloro-3-oxobutanoate in refluxing 1,4-dioxane yields the ester intermediate. Subsequent hydrolysis with LiOH in THF/water produces the carboxylic acid derivative .
  • Heterocyclic Tricarbonylmethane Derivatives : Cyclization of tricarbonylmethane intermediates with thiourea in DMF under reflux forms fused bicyclic systems, which can be derivatized further .

Q. Key Reaction Conditions Table

StepReagents/ConditionsProductYieldReference
CyclizationEthyl 2-chloro-3-oxobutanoate, 1,4-dioxane, refluxEster intermediate57–76%
Ester HydrolysisLiOH, THF/H₂OCarboxylic acid~70%

Q. What analytical techniques are used to characterize this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy : Proton environments (e.g., methyl groups at δ 2.28 ppm) and ester hydrolysis (disappearance of ethoxy signals) are confirmed via ¹H NMR .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+1] at m/z = 261.2) validate molecular weight .
  • Elemental Analysis : Confirms purity (e.g., C: 55.32%, H: 5.86% for related compounds) .
  • X-ray Diffraction : Resolves crystal packing and dihedral angles (e.g., π-π stacking at 3.666 Å separation) .

Q. How are common derivatives of this compound synthesized?

Methodological Answer: Derivatives are generated via:

  • Amide Coupling : Carboxylic acids react with amines (e.g., n-Boc piperazine) using HATU/Hünig’s base .
  • Click Chemistry : Alkynyl intermediates undergo copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles .
  • N-Alkylation : Substitution with propargyl bromide or 2-bromoethanol under basic conditions .

Q. What conditions are optimal for ester hydrolysis in derivative synthesis?

Methodological Answer:

  • Base-Mediated Hydrolysis : LiOH in THF/H₂O (3:1) at room temperature for 24–72 hours .
  • Acid Workup : Neutralization with 1N HCl precipitates the carboxylic acid .

Q. How is crystallization optimized for structural analysis?

Methodological Answer:

  • Solvent Selection : Ethanol or DMF/acetic acid mixtures yield high-purity crystals .
  • Slow Cooling : Gradual cooling of saturated solutions promotes single-crystal growth .

Advanced Research Questions

Q. How do catalytic methods enhance cyclization efficiency in synthesis?

Methodological Answer:

  • Gold Catalysis : Au(I) or Au(III) catalysts enable atom-economical cyclization of 2-alkynylthioimidazoles, reducing side reactions .
  • Selectivity Control : Catalysts suppress electrophilic substitution, favoring cyclization (e.g., 7H-imidazo[2,1-b][1,3]thiazines) .

Q. What insights does X-ray crystallography provide into molecular conformation?

Methodological Answer:

  • Dihedral Angles : The chlorophenyl and benzothiazole rings form an 89.62° dihedral angle, influencing steric interactions .
  • Packing Interactions : Weak π-π stacking (3.666 Å) stabilizes the crystal lattice .

Q. How is bioactivity evaluated for derivatives of this compound?

Methodological Answer:

  • Enzyme Assays : PDE-4 inhibition is tested via in vitro assays using purified enzymes and substrate analogs (e.g., cAMP) .
  • Antimicrobial Screening : Disk diffusion or microdilution methods assess activity against Gram-positive/negative bacteria .

Q. How should researchers address contradictions in synthetic yields or selectivity?

Methodological Answer:

  • Parameter Optimization : Vary solvents (e.g., DMF vs. dioxane) or catalysts (Au vs. Cu) to improve selectivity .
  • Mechanistic Studies : DFT calculations or isotopic labeling identify rate-limiting steps (e.g., electrophilic vs. nucleophilic pathways) .

Q. What computational tools aid in predicting biological interactions?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models ligand-enzyme interactions (e.g., PDE-4 binding pockets) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide derivative design .

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